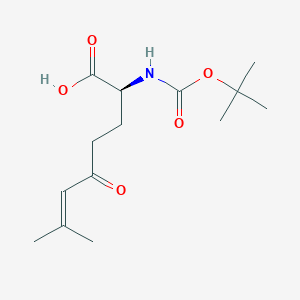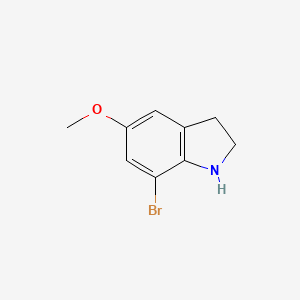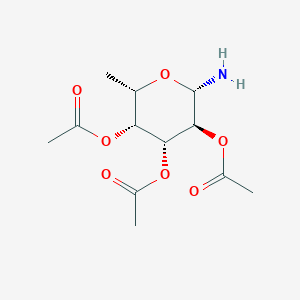
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic conditions, often using trifluoroacetic acid, are employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions include the free amino acid, hydroxyl derivatives, and various substituted products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The compound can participate in various biochemical pathways, influencing enzyme activity and protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid is unique due to its specific structure, which includes a double bond and a Boc-protected amino group. This combination of features makes it particularly useful in selective synthetic transformations and as a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C14H23NO5 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
(2S)-7-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxooct-6-enoic acid |
InChI |
InChI=1S/C14H23NO5/c1-9(2)8-10(16)6-7-11(12(17)18)15-13(19)20-14(3,4)5/h8,11H,6-7H2,1-5H3,(H,15,19)(H,17,18)/t11-/m0/s1 |
Clave InChI |
ZHIHESGLXIWCGP-NSHDSACASA-N |
SMILES isomérico |
CC(=CC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
SMILES canónico |
CC(=CC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















